Cas no 1248195-58-5 (N-cyclobutyl-1-methyl-1H-pyrazol-4-amine)

N-cyclobutyl-1-methyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazol-4-amine, N-cyclobutyl-1-methyl-
- N-cyclobutyl-1-methyl-1H-pyrazol-4-amine
-
- インチ: 1S/C8H13N3/c1-11-6-8(5-9-11)10-7-3-2-4-7/h5-7,10H,2-4H2,1H3
- InChIKey: VRHMDPUREFRWLN-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=C(NC2CCC2)C=N1
計算された属性
- せいみつぶんしりょう: 151.111
- どういたいしつりょう: 151.111
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8A^2
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-168389-2.5g |
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine |
1248195-58-5 | 2.5g |
$1509.0 | 2023-09-20 | ||
Enamine | EN300-168389-0.05g |
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine |
1248195-58-5 | 0.05g |
$647.0 | 2023-09-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1474-500MG |
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine |
1248195-58-5 | 95% | 500MG |
¥ 2,633.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1474-250MG |
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine |
1248195-58-5 | 95% | 250MG |
¥ 1,584.00 | 2023-03-31 | |
Enamine | EN300-168389-10.0g |
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine |
1248195-58-5 | 10g |
$3929.0 | 2023-05-26 | ||
Enamine | EN300-168389-0.1g |
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine |
1248195-58-5 | 0.1g |
$678.0 | 2023-09-20 | ||
Enamine | EN300-168389-1.0g |
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine |
1248195-58-5 | 1g |
$914.0 | 2023-05-26 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1474-5G |
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine |
1248195-58-5 | 95% | 5g |
¥ 11,840.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1474-1G |
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine |
1248195-58-5 | 95% | 1g |
¥ 3,946.00 | 2023-03-31 | |
Enamine | EN300-168389-1g |
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine |
1248195-58-5 | 1g |
$770.0 | 2023-09-20 |
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
N-cyclobutyl-1-methyl-1H-pyrazol-4-amineに関する追加情報
Introduction to N-cyclobutyl-1-methyl-1H-pyrazol-4-amine (CAS No. 1248195-58-5)
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine, with the chemical formula C9H14N2, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine has garnered attention due to its unique structural properties and potential applications in drug development. The compound is characterized by a cyclobutyl substituent attached to a pyrazole core, which imparts distinct electronic and steric characteristics. Its molecular structure not only makes it an intriguing subject for synthetic chemists but also opens up avenues for exploring its pharmacological effects.
The CAS number 1248195-58-5 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research. The presence of a methyl group on the pyrazole ring enhances the compound's reactivity, making it a valuable intermediate in organic synthesis. Researchers have been particularly interested in its potential role as a building block for more complex molecules, including those with therapeutic implications.
In recent years, the pharmaceutical industry has seen a surge in the development of novel heterocyclic compounds due to their diverse biological activities. N-cyclobutyl-1-methyl-1H-pyrazol-4-amine has been studied for its potential as a precursor in the synthesis of kinase inhibitors, which are widely used in the treatment of various cancers and inflammatory diseases. The pyrazole moiety is known for its ability to interact with biological targets, making it a cornerstone in medicinal chemistry.
One of the most compelling aspects of this compound is its versatility in chemical modifications. The cyclobutyl group provides a rigid framework that can be further functionalized to create derivatives with tailored properties. For instance, researchers have explored its use in developing antimicrobial agents, leveraging the unique steric environment around the nitrogen atoms. These modifications can lead to compounds with enhanced binding affinity and selectivity towards specific biological targets.
The synthesis of N-cyclobutyl-1-methyl-1H-pyrazol-4-amine involves multi-step organic reactions, often starting from commercially available pyrazole derivatives. Advanced synthetic techniques, such as cross-coupling reactions and catalytic hydrogenation, have been employed to introduce the cyclobutyl and methyl groups efficiently. The optimization of these synthetic routes is crucial for achieving high yields and purity, which are essential for pharmaceutical applications.
Recent studies have highlighted the compound's potential in addressing neurological disorders. The pyrazole ring has been shown to interact with neurotransmitter receptors, suggesting its utility in developing treatments for conditions like epilepsy and Alzheimer's disease. Additionally, the N-cyclobutyl substituent may contribute to modulating receptor activity by influencing the conformational dynamics of the molecule.
The pharmacokinetic properties of N-cyclobutyl-1-methyl-1H-pyrazol-4-amine are also under investigation. Understanding how this compound is metabolized and excreted in vivo is critical for designing effective drug candidates. Preliminary studies suggest that it exhibits moderate bioavailability and rapid clearance, which could influence its therapeutic window. Further research is needed to optimize these parameters through structural modifications.
In conclusion, N-cyclobutyl-1-methyl-1H-pyrazol-4-amines represents a promising area of research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable candidate for further exploration. As synthetic methodologies continue to advance, new derivatives with enhanced properties are likely to emerge, offering novel therapeutic strategies across various medical disciplines.
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